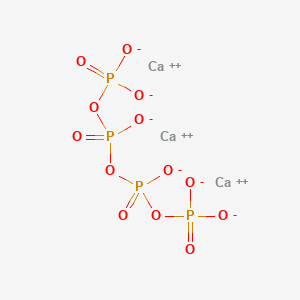

Calcium phosphate, tetra

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Ca3O13P4 |

|---|---|

Molecular Weight |

452.12 g/mol |

IUPAC Name |

tricalcium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/3Ca.H6O13P4/c;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q3*+2;/p-6 |

InChI Key |

YSJNWPJHMDWGAA-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Fundamental Role Within the Calcium Phosphate Family

Tetracalcium phosphate (B84403), with the chemical formula Ca₄(PO₄)₂O, is the most basic of the calcium phosphates. wikipedia.org It is distinguished by a calcium-to-phosphorus (Ca/P) molar ratio of 2.0, which is the highest among the biologically relevant calcium phosphates. wikipedia.orgtaylorandfrancis.com This high Ca/P ratio makes it more basic than stoichiometric hydroxyapatite (B223615) (HA), the primary mineral component of bone and teeth, which has a Ca/P ratio of 1.67. taylorandfrancis.comresearchgate.netnih.gov

The crystalline structure of tetracalcium phosphate is monoclinic and shares close similarities with hydroxyapatite, a characteristic that is believed to facilitate an epitactic relationship, enabling the direct conversion of TTCP to HA in physiological environments. wikipedia.org However, unlike many other calcium phosphates, TTCP cannot be prepared in an aqueous solution; it is synthesized through solid-state reactions at high temperatures, typically above 1300°C. nih.govnih.gov The material is metastable and must be rapidly cooled to prevent the formation of other compounds. wikipedia.org

In an aqueous environment, tetracalcium phosphate hydrolyzes to form hydroxyapatite and calcium hydroxide (B78521). wikipedia.orgnih.gov This reactivity, particularly when combined with more acidic calcium phosphates like dicalcium phosphate anhydrous (DCPA, monetite) or dicalcium phosphate dihydrate (DCPD, brushite), is the basis for its widespread use in self-setting calcium phosphate cements. researchgate.netnih.gov These cements can harden at physiological pH and body temperature, making them highly suitable for repairing bone defects. researchgate.net

Table 1: Comparison of Key Calcium Phosphates

| Compound Name | Chemical Formula | Ca/P Ratio | Solubility (at pH 7.4) | Key Characteristics |

| Tetracalcium Phosphate (TTCP) | Ca₄(PO₄)₂O | 2.0 | High | Most basic calcium phosphate; key component of self-setting bone cements. wikipedia.orgresearchgate.net |

| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Low | Main inorganic component of bone; excellent biocompatibility and osteoconductivity. researchgate.nettaylorandfrancis.com |

| Tricalcium Phosphate (TCP) | Ca₃(PO₄)₂ | 1.5 | Moderate | Exists in α and β polymorphs; biodegradable and used in bone grafts. taylorandfrancis.comwikipedia.org |

| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | 1.0 | High | Acidic calcium phosphate; used in combination with TTCP in cements. researchgate.netnih.gov |

| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 1.0 | High | Hydrated form of DCPA; also used in bone cements. researchgate.net |

Evolution of Research Themes in Tetracalcium Phosphate Science

Solid-State Reaction Synthesis Pathways

The most conventional and widely studied method for producing tetracalcium phosphate is through high-temperature solid-state reactions. This technique involves the intimate mixing of calcium- and phosphorus-containing precursors, followed by calcination at elevated temperatures to induce the chemical transformation into the desired TTCP phase.

Selection and Optimization of Precursor Materials (e.g., Calcium Carbonate, Dicalcium Phosphate)

The choice of precursor materials is a critical first step in the solid-state synthesis of TTCP, as their purity, stoichiometry, and physical characteristics significantly influence the reaction kinetics and the purity of the final product. The most commonly employed precursors are an equimolar mixture of a calcium source and a phosphorus source to achieve the required Ca/P molar ratio of 2.

Commonly used precursor combinations include:

Dicalcium phosphate anhydrous (DCPA or monetite) and calcium carbonate (CaCO₃): This is a frequently used combination. researchgate.netmdpi.com The reaction proceeds by the decomposition of calcium carbonate to calcium oxide, which then reacts with dicalcium phosphate.

Dicalcium phosphate dihydrate (DCPD or brushite) and calcium carbonate (CaCO₃): Similar to the above, but the dehydration of brushite must be accounted for in the thermal profile. researchgate.net

Calcium pyrophosphate (Ca₂P₂O₇) and calcium carbonate (CaCO₃): This combination can also be used to yield TTCP upon heating. nih.gov

Natural bone meal (hydroxyapatite) and calcium carbonate: Animal bone, which is primarily composed of hydroxyapatite, can serve as a cost-effective phosphate source when mixed with a calcium source to adjust the Ca/P ratio. google.com

Calcium acetate (B1210297) [Ca(CH₃COO)₂·H₂O] and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄): These precursors can lower the synthesis temperature due to their decomposition and melting behaviors, which can increase the reactivity of the mixture. cuneyttas.com

The optimization of these precursors involves ensuring high purity to prevent the introduction of unwanted elements that can lead to the formation of secondary phases. The Ca/P ratio of the precursor mixture must be precisely controlled to be as close to 2 as possible. Deviations from this stoichiometric ratio can result in the formation of α-TCP or β-TCP if the mixture is calcium-deficient, or CaO and HA if it is calcium-rich. researchgate.net The particle size and homogeneity of the precursor mixture are also crucial; finer and more intimately mixed particles will react more readily and at lower temperatures due to increased surface area and contact points.

High-Temperature Calcination Parameters and Thermal Regimes

The conversion of the precursor mixture into TTCP requires high-temperature calcination. The specific temperature and duration of this heat treatment are critical parameters that must be carefully controlled to ensure the complete reaction and formation of the desired crystalline phase.

Research has shown that TTCP is typically formed at temperatures ranging from 1300°C to 1500°C. researchgate.net Lower temperatures may lead to incomplete reactions, leaving unreacted precursors or intermediate phases, while excessively high temperatures can promote the decomposition of TTCP. mdpi.com The duration of calcination, often referred to as soaking or dwelling time, can range from a few hours to over 15 hours, depending on the precursors and temperature used. researchgate.netgoogle.comcuneyttas.com A longer duration at a suitable temperature generally promotes a more complete reaction and a higher yield of pure TTCP. The heating rate to the target temperature can also play a role, with slower rates allowing for the gradual decomposition of precursors and removal of volatile byproducts. mdpi.com

Table 1: High-Temperature Calcination Parameters for TTCP Synthesis

| Precursors | Calcination Temperature (°C) | Duration (hours) | Key Findings | Reference(s) |

|---|---|---|---|---|

| CaHPO₄ and CaCO₃ | 1500 | 6 | An equimolar mixture was used. | mdpi.com |

| CaHPO₄·2H₂O and CaCO₃ | 1450 | 6 | The mixture was milled for 5 hours prior to heating. | researchgate.net |

| Nanoscale HA and CaCO₃ | 1450 | Not specified | Pure TTCP was obtained at this temperature. | core.ac.uk |

| Natural bone meal and CaCO₃ | 1400-1500 | 6-15 | A simple and effective method for producing high-purity TTCP. | google.com |

Critical Influence of Cooling Rate and Atmosphere on Phase Purity

The cooling process following high-temperature calcination is arguably as critical as the heating process itself for obtaining pure TTCP. Due to its metastability, TTCP can decompose into more stable phases, such as hydroxyapatite and calcium oxide, if cooled slowly. researchgate.netcuneyttas.com Therefore, rapid cooling, or quenching, is essential to "lock in" the high-temperature TTCP phase. cuneyttas.com This is often achieved by removing the sample from the furnace and allowing it to cool in ambient air or, for even faster cooling, by quenching in liquid nitrogen. scientific.net Slower cooling, such as leaving the sample to cool within the furnace, will invariably lead to the presence of impurities. researchgate.netcore.ac.uk

The atmosphere in which the calcination and cooling are performed also has a significant impact on the final product. The presence of water vapor in the atmosphere can promote the decomposition of TTCP into hydroxyapatite. nih.govnih.gov Therefore, carrying out the synthesis in a dry atmosphere, such as dry air, or under a vacuum or an inert gas stream (e.g., nitrogen), is beneficial for achieving high-purity TTCP. researchgate.netvu.lt Heating in a vacuum has been shown to promote the formation of oxyapatite as an intermediate, which is a critical step in the reaction to form TTCP at lower temperatures. researchgate.netscientific.net

Alternative and Novel Synthetic Approaches

While solid-state reaction is the conventional method, researchers have explored alternative synthetic routes to overcome some of its limitations, such as the need for high temperatures and the potential for impurities. These novel approaches often focus on creating more reactive precursors.

Coprecipitation Techniques and Nanocrystalline Precursor Synthesis

Coprecipitation is a wet-chemical method used to synthesize highly homogeneous and reactive precursors for TTCP synthesis. This technique involves the simultaneous precipitation of calcium and phosphate ions from a solution to form a nanocrystalline or amorphous precursor. core.ac.ukscientific.netmdpi.com A common approach is to prepare a mixture of nanoscale hydroxyapatite and calcium carbonate through a coprecipitation reaction. researchgate.netcore.ac.uk

The primary advantage of using these coprecipitated, nanocrystalline precursors is the significant reduction in the required calcination temperature for TTCP formation. The intimate, atomic-level mixing of the calcium and phosphate components in the precursor, along with the high surface area of the nanoparticles, greatly enhances reactivity and lowers the energy barrier for the solid-state reaction. core.ac.uk Studies have shown that by using nanocrystalline precursors, the synthesis temperature for TTCP can be lowered to as much as 1185°C, a notable decrease from the 1400-1500°C typically required for conventional solid-state reactions. core.ac.uk This not only saves energy but can also result in finer TTCP powders that may require less grinding, thereby reducing the risk of contamination. researchgate.netscientific.net

Hydrothermal Synthesis Modifications

Direct synthesis of TTCP via hydrothermal methods is challenging because TTCP is unstable in aqueous environments and tends to hydrolyze to hydroxyapatite. researchgate.netvu.lt However, hydrothermal techniques can be effectively modified to produce precursors for the subsequent synthesis of TTCP.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method can be used to produce well-crystallized and stoichiometric calcium phosphate precursors. iium.edu.mytandfonline.com For TTCP synthesis, a hydrothermal process might be employed to create a specific calcium phosphate phase, which is then dried and calcined at high temperatures. For instance, a low-temperature hydrothermal exchange reaction can be used to synthesize calcium phosphate materials that, after calcination, can yield various phases depending on the initial conditions. iium.edu.my While direct hydrothermal synthesis of TTCP is not common, the use of hydrothermally prepared precursors can offer better control over the precursor's crystallinity and stoichiometry, potentially influencing the final TTCP synthesis.

Control of Particle Morphology and Size during Synthesis

The control of particle morphology (shape) and size during the synthesis of tetracalcium phosphate is crucial as these properties significantly influence the material's reactivity, handling characteristics, and ultimately its performance in biomedical applications. nih.govnih.govresearchgate.net For instance, smaller particles with a higher specific surface area tend to dissolve and react faster. google.com The use of spherical particles has been shown to enhance the injectability of calcium phosphate pastes, a critical property for minimally invasive surgical procedures. nih.gov

Several strategies have been developed to gain precise control over these physical attributes:

Mechanochemical Activation: This method involves high-energy milling of the precursor reactants, such as calcium carbonate and diammonium hydrogen phosphate, prior to thermal treatment. nih.gov The intense mechanical processing enhances the reactivity of the mixture by reducing the crystallinity of the reactants and creating surface defects. nih.gov This allows for the synthesis of pure TTCP at lower thermal treatment times and results in a product with a smaller particle size and a low degree of crystallinity, which in turn increases its reactivity. nih.gov

Precipitation Parameter Control: Wet-chemical precipitation is a common and cost-effective route for producing calcium phosphate particles. ucp.pt The morphology and size of the resulting particles can be tailored by carefully controlling synthesis parameters such as the initial Ca/P molar ratio, temperature, pH, and reaction time. ucp.pt However, achieving a narrow particle size distribution can be challenging in conventional batch reactors due to low mixing efficiency. ucp.pt

Specialized Production Methods for Spherical Particles: Various techniques are employed to produce spherical calcium phosphate particles across a wide size range, from nanometers to millimeters. nih.gov

Solution-based methods like precipitation, spray-drying, and flame synthesis are effective for producing the smallest particles, often in the nanometer range. nih.govtandfonline.com

Gas-phase synthesis using high-power lasers to vaporize microcrystalline calcium phosphate materials offers enhanced control over particle morphology, crystallinity, and aggregation compared to liquid-phase techniques. uab.edu This method allows for high-temperature synthesis while limiting inter-particle collisions, which helps in producing well-separated nanoparticles. uab.edu

For larger particles, methods such as extrusion-spheronization and spray granulation are used. nih.gov

Particle Size Selection for Functional Control: The particle size of the final TTCP powder can be intentionally selected to modulate its functional properties. In self-setting bone cements, for example, the exothermic heat released during setting can be managed by using TTCP with a mean particle size generally greater than 15 micrometers. google.com Studies have investigated the hydrolysis of TTCP with different particle sizes, such as fine (median size 3.5 µm) and coarse (13.2 µm), revealing that particle size has a significant effect on the reaction rate and the composition of the resulting hydroxyapatite. researchgate.net Researchers have also successfully synthesized nano-sized TTCP particles with a size range of 21-24 nm for dental applications. orientjchem.org

Table 2: Methods for Controlling TTCP Particle Size and Morphology

| Control Method | Principle | Controlled Parameters | Resulting Particle Characteristics | Reference |

|---|---|---|---|---|

| Mechanochemical Activation | High-energy milling of precursors before heat treatment. | Milling time and intensity. | Smaller particle size, low crystallinity, enhanced reactivity. | nih.gov |

| Precipitation | Wet-chemical reaction from solution. | Ca/P ratio, temperature, pH, reaction time. | Tailored particle size and morphology, though achieving monodispersity can be challenging. | ucp.pt |

| Gas-Phase Laser Synthesis | Vaporization of material by laser to form an aerosol of nanoparticles. | Laser energy density, pressure, gas flow. | High control over size, shape, crystallinity, and aggregation. | uab.edu |

| Flame Synthesis / Spraying | Injection of powder into a high-temperature gas plasma or flame. | Initial particle size distribution. | Produces spherical particles; final size depends on initial powder size. | tandfonline.com |

| Post-Synthesis Selection | Milling and sieving to achieve a desired size range for a specific application. | Milling protocols, sieve sizes. | Specific size fractions (e.g., >15 µm to control heat; 21-24 nm for nano-applications). | researchgate.netgoogle.comorientjchem.org |

Crystallographic and Structural Characterization of Tetracalcium Phosphate

Monoclinic Crystal System Analysis

Crystalline tetracalcium phosphate (B84403) (TTCP) belongs to the monoclinic crystal system. This classification is based on its lattice parameters, where the unit cell has three unequal axes with one oblique angle.

The crystal structure of tetracalcium phosphate has been determined through single-crystal X-ray diffraction studies. However, different investigations have reported slightly varying unit cell parameters. One set of commonly cited parameters determines the unit cell as a = 7.023 Å, b = 11.986 Å, c = 9.473 Å, with a monoclinic angle β = 90.90°. tandfonline.comaip.org Another study reports the parameters as a = 11.99 Å, b = 9.48 Å, c = 6.97 Å, and β = 90.8°. nih.govnih.gov

The space group is predominantly identified as P2₁. tandfonline.comumass.educore.ac.uk This non-centrosymmetric space group is consistent with observations from vibrational spectroscopy, particularly the factor group splitting of the phosphate vibrational modes. nih.gov Some studies have also suggested the possibility of a centrosymmetric monoclinic space group P2₁/m or the existence of an orthorhombic modification with the space group P2₁22₁. nih.govnih.gov The number of formula units (Z) per unit cell is 4.

Table 1: Reported Unit Cell Parameters for Tetracalcium Phosphate

| Parameter | Value (Reference Set 1) tandfonline.comaip.org | Value (Reference Set 2) nih.govnih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ or P2₁/m |

| a | 7.023 Å | 11.99 Å |

| b | 11.986 Å | 9.48 Å |

| c | 9.473 Å | 6.97 Å |

| β | 90.90° | 90.8° |

| Z | 4 | 4 |

The structure of tetracalcium phosphate exhibits a notable similarity to that of hydroxyapatite (B223615) [Ca₅(PO₄)₃(OH)], the primary mineral component of bone and teeth. This relationship is described as being "layer-type." nih.govnih.gov The arrangement of Ca²⁺ and PO₄³⁻ ions in TTCP occurs in four sheets perpendicular to the b-axis. Two of these adjacent sheets combine to form a layer that is structurally very close to the apatite structure. tandfonline.com

This structural mimicry is so significant that it supports an epitaxial relationship between the two compounds. scispace.com Epitaxy refers to the growth of a crystal on the surface of another crystal, where the orientation of the overgrown layer is determined by the substrate's crystal structure. This relationship is crucial as it may facilitate the direct conversion of tetracalcium phosphate to hydroxyapatite, a key reaction in the setting of calcium phosphate bone cements. scispace.comnih.gov The crystallographic compatibility is evident in their lattice dimensions; for instance, the 'a' parameter of tetracalcium phosphate (11.99 Å) is approximately 3/2 of the d(100) spacing of hydroxyapatite (8.16 Å). nih.gov This suggests that a block of TTCP could fit into the hydroxyapatite lattice with minimal distortion, potentially forming interlayered mixtures or "solid solutions." nih.gov

Advanced Diffraction Techniques for Structural Elucidation

Diffraction methods are indispensable for confirming the phase purity, crystallinity, and local atomic arrangement of tetracalcium phosphate.

X-ray diffraction (XRD) is the primary technique used to identify the tetracalcium phosphate phase and assess the purity of synthesized powders. The standard diffraction pattern for TTCP is cataloged in the Joint Committee on Powder Diffraction Standards (JCPDS) database under pattern number 25-1137. aip.orgnih.gov In practice, XRD is used to confirm the successful synthesis of TTCP from precursors like calcium carbonate and dicalcium phosphate anhydrous at high temperatures (e.g., 1400-1500°C) and to ensure the absence of other phases such as tricalcium phosphate, calcium oxide, or unreacted starting materials. aip.orgnih.govresearchgate.net

The crystallinity of TTCP powders can also be evaluated using XRD. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystalline order. Broader peaks can suggest smaller crystallite sizes or the presence of lattice strain. nist.gov For instance, mechanical grinding of TTCP powder leads to a decrease in crystallite size and an increase in lattice distortion, which is observable as changes in the XRD peak profiles. nist.gov Furthermore, XRD allows for the semi-quantitative analysis of biphasic or multi-phasic materials containing TTCP, providing an estimation of the weight percentage of each crystalline phase present. aip.org

While XRD provides average structural information from a bulk sample, electron diffraction techniques, such as selected area electron diffraction (SAED), offer crystallographic information from localized, micro- or nano-sized regions. This is particularly useful for studying multiphase materials or the products of TTCP reactions at a fine scale.

In the context of tetracalcium phosphate, SAED is often employed to characterize the nanocrystalline hydroxyapatite that forms when TTCP-based cements set and harden. mdpi.comsemanticscholar.org For example, after a cement containing TTCP and monetite is soaked in a simulated body fluid, TEM analysis combined with SAED can confirm that the resulting nanoparticles are indeed hydroxyapatite. semanticscholar.orgmdpi.com SAED has also been used to characterize the nanocrystalline precursors used in the synthesis of TTCP, confirming the composition of the starting mixture before calcination. core.ac.uk These analyses provide crucial insights into the phase transformations that TTCP undergoes in biomedical applications.

Vibrational Spectroscopic Analysis of Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of tetracalcium phosphate by probing the vibrational modes of its constituent polyatomic ions, primarily the phosphate (PO₄³⁻) group.

The spectra of TTCP have been interpreted in detail based on factor group analysis. tandfonline.comumass.edu A key finding is the distinct splitting of the internal vibrational modes of the PO₄³⁻ ion. This "factor group splitting" arises from the interactions between the multiple PO₄³⁻ ions within the monoclinic unit cell. The observed splitting patterns, particularly for the symmetric P-O stretching mode (ν₁), are consistent with the P2₁ space group assignment. nih.govumass.edu

In FTIR spectroscopy, the primary absorption bands for the phosphate group in TTCP are observed for the asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes. mdpi.com In Raman spectra, the totally symmetric stretching mode (ν₁) gives rise to a characteristically split band pattern that can be used as a fingerprint for TTCP, allowing its reaction to hydroxyapatite to be monitored in real-time. nih.gov The degenerate deformational modes, ν₂ and ν₄, also appear as distinct band patterns in both IR and Raman spectra. umass.edu A notable feature is that essentially all phosphate vibrational bands are active in both Raman and IR, with their components appearing at coincident wavenumbers, which further supports the non-centrosymmetric P2₁ space group. nih.govumass.edu

Table 2: Vibrational Modes of Phosphate (PO₄³⁻) in Tetracalcium Phosphate umass.edumdpi.com

| Vibrational Mode | Description | Approximate Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν₁ | Symmetric P-O Stretch | 935 - 941 |

| ν₂ | Symmetric O-P-O Bend | 389 - 501 |

| ν₃ | Asymmetric P-O Stretch | 983 - 1119 (complex pattern) |

| ν₄ | Asymmetric O-P-O Bend | 556 - 620 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups within tetracalcium phosphate. The FTIR spectrum of TTCP is characterized by absorption bands that correspond to the vibrational modes of the phosphate (PO₄³⁻) groups. mdpi.comscispace.com

The internal vibrations of the tetrahedral PO₄³⁻ ion can be categorized into four fundamental modes: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄). In the FTIR spectrum of polycrystalline TTCP, the most prominent feature is an intense, broad band observed around 1010 cm⁻¹, which is attributed to the ν₃ asymmetric stretching mode. umass.edu This band often displays multiple shoulders, indicating slight variations in the phosphate environments within the crystal lattice. umass.edu

The degenerate deformational modes, ν₂ and ν₄, manifest as two distinct band patterns with medium intensity. The ν₄ bands are typically found in the 556 to 620 cm⁻¹ range, while the ν₂ bands appear between 389 and 501 cm⁻¹. umass.edu The symmetric stretching mode (ν₁), which is theoretically infrared-inactive for a "free" phosphate ion of perfect tetrahedral symmetry, becomes weakly active in the TTCP crystal structure due to a reduction in symmetry. This results in weak IR absorptions between 941 and 962 cm⁻¹. umass.eduresearchgate.net The presence and characteristics of these bands are crucial for confirming the phase purity of synthesized TTCP. researchgate.netcore.ac.uk

Table 1: Characteristic FTIR Absorption Bands for Tetracalcium Phosphate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description | Reference |

|---|---|---|---|

| 941 - 962 | ν₁ (Symmetric Stretch) | Weak absorption at the low-wavenumber end of the ν₃ band. | umass.eduresearchgate.net |

| ~450 - 500 | ν₂ (Symmetric Bend) | Medium intensity band pattern. | umass.edu |

| ~980 - 1120 | ν₃ (Asymmetric Stretch) | Intense, broad band with multiple shoulders. | umass.edu |

| 550 - 620 | ν₄ (Asymmetric Bend) | Medium intensity band pattern. | umass.edu |

Raman Spectroscopy for Phosphate Vibrational Modes and Factor Group Splittings

Raman spectroscopy serves as a complementary technique to FTIR, providing critical insights into the vibrational modes of tetracalcium phosphate, particularly the symmetric vibrations. nih.gov The Raman spectrum of TTCP is dominated by a very strong band near 960 cm⁻¹, which arises from the symmetric stretching mode (ν₁) of the phosphate group. nih.govnih.gov

For TTCP, the ν₁ symmetric phosphate mode shows marked factor group splitting. umass.edunih.gov The splitting components have been observed to arise at coincident wavenumbers in both the IR and Raman spectra, an observation that is in accordance with the C₂(²) factor group predicted for the P2₁ space group. nih.gov While factor group analysis predicts a specific number of split bands, fewer may be experimentally observed due to weak intensities or overlapping of the bands. tandfonline.com This characteristic splitting is a definitive feature used to identify TTCP. nih.gov

Table 2: Key Raman Bands and Splitting for Tetracalcium Phosphate

| Wavenumber (cm⁻¹) | Vibrational Mode | Observation | Reference |

|---|---|---|---|

| ~960 | ν₁ (Symmetric Stretch) | Very strong intensity; exhibits significant factor group splitting. | nih.govnih.gov |

| ~435 | ν₂ (Symmetric Bend) | Raman-active phosphate vibrational band. | nih.gov |

| ~1075 | ν₃ (Asymmetric Stretch) | Raman-active phosphate vibrational band. | nih.gov |

| ~590 | ν₄ (Asymmetric Bend) | Raman-active phosphate vibrational band. | nih.gov |

| 420, 567, 938, 1017 | Multiple Modes | Characteristic bands showing factor group splitting. | researchgate.net |

Microscopic and Morphological Characterization

The physical form, size, and surface features of tetracalcium phosphate particles are critical determinants of its reactivity. Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing these morphological properties at both the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Aggregation

Scanning Electron Microscopy (SEM) is widely used to observe the surface topography, particle size, and aggregation state of TTCP powders. iaea.orghud.ac.uk SEM images typically reveal that TTCP particles synthesized via conventional high-temperature solid-state reactions have irregular shapes and sizes, often in the micrometer range. theiet.org The surfaces of these particles can vary from relatively smooth to rough. nih.gov

Furthermore, SEM analysis shows that individual TTCP particles have a strong tendency to form larger agglomerates or aggregates. iaea.org The morphology can be influenced by the synthesis method. For instance, TTCP powders prepared by a reverse microemulsion process can yield nanoscale, rod-like particles, which contrasts with the larger, irregular microparticles from conventional thermal methods. theiet.org Characterizing this surface architecture is important as it influences how the material interacts with its environment. ecmjournal.org

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Crystal Defects

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the nanoscale morphology and internal crystalline structure of tetracalcium phosphate. researchgate.netnih.gov TEM studies can reveal the presence of individual nanocrystals within larger particles and provide insights into the material's formation mechanisms. core.ac.uknih.gov

High-resolution TEM (HRTEM) can visualize the crystal lattice fringes, offering direct evidence of the crystalline nature of the material. researchgate.net This technique is also instrumental in identifying crystal defects, such as dislocations and stacking faults, within the TTCP structure. These defects can play a significant role in the material's solubility and reactivity. TEM observations have been used to study the dissolution of TTCP and the subsequent precipitation of other calcium phosphate phases on particle surfaces, highlighting the importance of nanoscale surface characteristics. nih.gov For instance, during the setting of calcium phosphate cements, TEM has shown that apatite crystals precipitate and grow from the surface of TTCP particles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environments of specific nuclei within a material's structure. researchgate.netwhiterose.ac.uk For tetracalcium phosphate, ³¹P Magic Angle Spinning (MAS) NMR is particularly valuable for characterizing the local environment of the phosphate groups. nih.gov

The ³¹P MAS NMR spectrum of tetracalcium phosphate is distinct from other calcium phosphate phases. nih.govresearchgate.net Studies have identified characteristic resonances for TTCP at approximately 3.8 ppm and 4.8-5.0 ppm. researchgate.netqmul.ac.uk The presence of multiple peaks indicates that there are crystallographically inequivalent phosphorus sites within the TTCP unit cell, which is consistent with its known crystal structure. researchgate.netmdpi.com

The precise chemical shifts and the shape of the NMR peaks provide information about the short-range order and the presence of any structural disorder or impurities. mdpi.com NMR can effectively distinguish TTCP from its potential decomposition products or precursors, such as hydroxyapatite (peak at ~2.8 ppm) or dicalcium phosphate anhydrous (DCPA), making it an essential tool for phase identification and purity assessment in multiphase calcium phosphate systems. researchgate.netresearchgate.net

Table 3: ³¹P MAS NMR Chemical Shifts for Tetracalcium Phosphate and Related Compounds

| Compound | Chemical Shift (δ) in ppm | Significance | Reference |

|---|---|---|---|

| Tetracalcium Phosphate (TTCP) | 3.8 and 4.8-5.0 | Represents crystallographically distinct P sites in the TTCP lattice. | researchgate.netqmul.ac.uk |

| Hydroxyapatite (HA) | ~2.8 | Common hydrolysis product of TTCP. | researchgate.net |

| Dicalcium Phosphate Dihydrate (DCPD) | ~1.4 | A potential reactant or impurity. | researchgate.net |

| Octacalcium Phosphate (OCP) | -0.2, 0.18, 1.9, 3.3, 3.7 | A potential intermediate phase. | researchgate.net |

Phase Stability and Transformation Kinetics of Tetracalcium Phosphate

Thermodynamic and Kinetic Considerations of Tetracalcium Phosphate (B84403) Phase Stability

Tetracalcium phosphate is a metastable phase at room temperature. researchgate.netnih.gov Its synthesis requires high temperatures, typically between 1450°C and 1500°C, followed by rapid quenching to prevent decomposition into more stable phases like tricalcium phosphate (Ca₃(PO₄)₂), hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), or calcium oxide (CaO). smolecule.com Slower cooling rates inevitably lead to the formation of these thermodynamically favored products. smolecule.com For instance, furnace-cooled samples have been shown to retain significant amounts of hydroxyapatite, whereas air-quenching can yield phase-pure TTCP. smolecule.com

The stability of TTCP is not only a function of temperature but also of its surrounding environment. In a humid environment or aqueous solution, TTCP gradually hydrolyzes to form hydroxyapatite and calcium hydroxide (B78521). researchgate.netnih.gov This inherent instability in aqueous media is a key characteristic that is harnessed in applications such as self-setting bone cements. While stable in water at room temperature for several weeks, its hydrolysis is accelerated at elevated temperatures.

The kinetic stability of TTCP can be influenced by mechanical activation. Prolonged high-energy ball milling can induce the formation of nanocrystalline or amorphous domains within the TTCP structure. umass.edu This mechanically activated material exhibits significantly different thermal behavior, beginning to convert to an apatitic phase and amorphous calcium oxide at temperatures as low as 200°C, a stark contrast to the stability of crystalline TTCP up to 500°C. umass.edu

Hydrolytic Transformation Pathways of Tetracalcium Phosphate to Hydroxyapatite

The conversion of tetracalcium phosphate to hydroxyapatite (HA) is a cornerstone of its utility, particularly in biomedical applications. This transformation is primarily a hydrolytic process, the rate and mechanism of which are highly dependent on the surrounding aqueous environment.

Mechanisms of Dissolution-Reprecipitation and Topotactic Conversion

The transformation of TTCP to HA is widely understood to occur through a dissolution-reprecipitation mechanism . mdpi.com This process involves the dissolution of the more soluble TTCP, leading to a local increase in calcium and phosphate ion concentrations in the aqueous medium. This supersaturation with respect to the less soluble hydroxyapatite then drives the precipitation of HA crystals. mdpi.com

Evidence also suggests the possibility of topotactic conversion , where the transformation occurs at the solid-state level with a direct structural relationship between the parent TTCP and the product HA. The monoclinic structure of TTCP shares some crystallographic similarities with the hexagonal lattice of apatite, which may facilitate such a transformation with minimal atomic rearrangement. umass.edu It has been proposed that the initial hydrolysis product on the surface of TTCP particles is a layer of HA, which can then act as a template for further growth.

In some systems, particularly in the presence of other calcium phosphate phases, the transformation may proceed through intermediate phases. For example, in certain cement formulations, an amorphous calcium phosphate (ACP) phase can act as a precursor to the final crystalline HA. core.ac.uk The conversion of ACP to apatite itself can involve dissolution-reprecipitation, with some studies suggesting the transient formation of octacalcium phosphate (OCP) as an intermediate, especially at neutral pH. mdpi.comcore.ac.uk

Influence of Aqueous Environment (e.g., pH, ionic strength, water vapor) on Hydrolysis Rate

The rate of TTCP hydrolysis is profoundly influenced by the characteristics of the aqueous environment.

pH: The hydrolysis rate of TTCP generally decreases as the pH of the solution increases. nist.govresearchgate.net At a neutral or slightly acidic pH, the dissolution of TTCP is the rate-limiting step, as the solution is undersaturated with respect to TTCP but supersaturated with respect to HA. nist.govnih.gov Conversely, at a higher pH (e.g., pH 10), the solution can become saturated with respect to TTCP, and the formation of HA becomes the rate-determining step. nist.govnih.gov

Ionic Strength and Composition: The presence of other ions in the solution can significantly affect the hydrolysis kinetics. For instance, in calcium phosphate cements, the reaction of TTCP with dicalcium phosphate anhydrous (DCPA) is a common route to form HA. smolecule.com Additives like sodium phosphate solutions can accelerate the setting reaction by influencing the ionic equilibrium. smolecule.com

Water Vapor: The presence of water vapor is sufficient to initiate the hydrolysis of TTCP, leading to its decomposition into HA. nih.gov This sensitivity to moisture necessitates that TTCP be stored in a dry environment to maintain its phase purity.

Particle Size: The particle size of the TTCP powder also plays a crucial role. Finer particles, with their higher surface area, exhibit a faster hydrolysis rate compared to coarser particles. nist.govnist.gov Studies have shown that increased grinding of TTCP powder enhances its reactivity and the subsequent formation of hydroxyapatite. nist.gov

| Factor | Effect on Hydrolysis Rate | Underlying Mechanism |

|---|---|---|

| Increasing pH | Decreases | Shifts from dissolution-limited to precipitation-limited kinetics. nist.govresearchgate.netnih.gov |

| Decreasing Particle Size | Increases | Higher surface area for reaction. nist.govnist.gov |

| Presence of Water Vapor | Initiates and promotes | Facilitates the hydrolytic decomposition reaction. nih.gov |

| Additives (e.g., NaH₂PO₄) | Can accelerate | Alters ionic equilibrium and hydration kinetics. smolecule.com |

High-Temperature Phase Decompositions and Recrystallization Phenomena

At elevated temperatures, tetracalcium phosphate undergoes phase decomposition. Crystalline TTCP is generally stable up to approximately 500°C. umass.edu Between 600°C and 1000°C, it can decompose into an apatitic phase and calcium oxide. umass.edu Interestingly, at even higher temperatures, between 1200°C and 1400°C, a reconversion to TTCP can be observed. umass.edu

The thermal behavior is different for mechanically activated TTCP. Due to the induced amorphous domains, decomposition begins at a much lower temperature, around 200°C, and is fully converted to an apatitic phase and amorphous CaO by 600°C. umass.edu The crystallization of this amorphous CaO occurs at higher temperatures, between 800°C and 1200°C. umass.edu

A decomposing zone for TTCP has been identified between 500°C and 1200°C, where the high-temperature synthesized phase can transform during the cooling process. researchgate.net The atmosphere during heating also plays a critical role. Heating in a vacuum promotes the formation of oxyapatite, which is a key step in reacting with calcium oxide to generate TTCP at lower temperatures. researchgate.net

Recrystallization phenomena are also observed in calcium phosphate systems. For instance, in the production of triple superphosphate, recrystallization is used to obtain a product with high crystallinity and purity. mdpi.compreprints.org While not directly focused on TTCP, these studies highlight the general principles of dissolution and subsequent recrystallization to control the phase and properties of calcium phosphate materials.

Strategies for Controlling Tetracalcium Phosphate Phase Purity and Stability

The synthesis of phase-pure and stable tetracalcium phosphate is crucial for its intended applications. Several strategies are employed to achieve this:

Precise Stoichiometry and High-Temperature Synthesis: A key requirement is the precise control of the calcium-to-phosphorus (Ca/P) molar ratio in the starting materials. smolecule.com A Ca/P ratio of 2.0 is ideal, though minor deviations can lead to the formation of impurity phases such as α-tricalcium phosphate or CaO. smolecule.com The synthesis is typically carried out via a solid-state reaction at high temperatures (1450-1500°C) followed by rapid quenching to lock in the metastable TTCP phase. smolecule.com

Precursor Morphology: The morphology of the precursor materials can influence the synthesis temperature. Using nanocrystalline hydroxyapatite and calcium carbonate as precursors has been shown to reduce the required calcination temperature. smolecule.com

Atmosphere Control: The synthesis of TTCP must be conducted in a dry environment, as the presence of water vapor can lead to the decomposition of TTCP into hydroxyapatite. nih.gov Heating in a vacuum can promote the formation of oxyapatite, facilitating TTCP synthesis at lower temperatures. researchgate.net

Sintering Techniques: Advanced sintering techniques like spark plasma sintering (SPS) and hot pressing can be used to densify TTCP while preserving its phase integrity. smolecule.com

Use of Additives: In the context of cement applications, additives can be used to modulate the reactivity and phase evolution of TTCP. For example, phosphate-based additives can stabilize intermediate amorphous calcium phosphate phases during sintering. smolecule.com

| Strategy | Objective | Key Parameters |

|---|---|---|

| High-Temperature Solid-State Reaction | Synthesize phase-pure TTCP | Precise Ca/P ratio (2.0), high temperature (1450-1500°C), rapid quenching. smolecule.com |

| Control of Precursor Morphology | Reduce synthesis temperature | Use of nanocrystalline precursors. smolecule.com |

| Atmosphere Control | Prevent decomposition during synthesis | Dry air or vacuum environment. nih.govresearchgate.net |

| Advanced Sintering | Densify while maintaining phase purity | Spark plasma sintering (SPS), hot pressing. smolecule.com |

| Use of Additives | Modulate reactivity and stabilize intermediates | Phosphate-based additives. smolecule.com |

Reactivity and Biomineralization Mechanisms of Tetracalcium Phosphate in Vitro

Acid-Base Reaction Mechanisms with Acidic Calcium Phosphates (e.g., Dicalcium Phosphate (B84403) Anhydrous, Dicalcium Phosphate Dihydrate)

The setting of TTCP-based cements is fundamentally an acid-base reaction. TTCP, being the most basic calcium phosphate with a calcium-to-phosphate (Ca/P) ratio of 2.0, readily reacts with more acidic calcium phosphates like Dicalcium Phosphate Anhydrous (DCPA, CaHPO₄) or Dicalcium Phosphate Dihydrate (DCPD, CaHPO₄·2H₂O). wikipedia.orgwikipedia.org When mixed with an aqueous liquid phase, these components undergo a dissolution and precipitation process that results in the formation of a stable, less soluble apatitic phase.

This reaction proceeds through the dissolution of the starting materials, which leads to a supersaturated state with respect to hydroxyapatite (B223615) in the solution, followed by the precipitation and growth of HA crystals. nist.gov A transmission electron microscopy study revealed that in a phosphate-containing solution, the more soluble TTCP powder dissolves quickly. nih.gov The released calcium and phosphate ions then precipitate, primarily on the surface of the DCPA particles, forming apatite crystals. nih.gov

The molar ratio of the basic (TTCP) and acidic (DCPA) components significantly influences the reaction pathway and the nature of the final product. nih.govnist.gov

Equimolar Ratio (TTCP/DCPA = 1): An equimolar mixture initially forms a calcium-deficient hydroxyapatite (d-HA) with a Ca/P ratio of approximately 1.5. nih.govnist.gov Over time, this d-HA gradually transforms into stoichiometric hydroxyapatite (s-HA, Ca/P ratio = 1.67). nih.gov This composition is associated with the highest mechanical strength in the set cement. nih.govnist.gov

Excess TTCP (TTCP/DCPA > 1): When TTCP is in excess, stoichiometric HA is formed from the initial stages of the reaction. nih.govnist.gov

Excess DCPA (TTCP/DCPA < 1): With an excess of the acidic component, the maturation of the initially formed d-HA into s-HA is slowed. nih.govnist.gov

The table below summarizes the effect of the TTCP/DCPA molar ratio on the resulting apatite phase and mechanical properties, based on research findings.

| TTCP/DCPA Molar Ratio | Initial Apatite Phase | Final Apatite Phase (with time) | Relative Mechanical Strength |

| < 1.0 (Excess DCPA) | Calcium-Deficient HA (d-HA) | Slow maturation to s-HA | Lower |

| 1.0 (Equimolar) | Calcium-Deficient HA (d-HA) | Stoichiometric HA (s-HA) | Highest |

| > 1.0 (Excess TTCP) | Stoichiometric HA (s-HA) | Stoichiometric HA (s-HA) | Lower |

This table is generated based on data reported in scientific literature. nih.govnist.govnist.gov

The reaction can also be carried out with DCPD. A cement composed of an equimolar mixture of TTCP and DCPD was shown to harden in 14 minutes with water and in 6 minutes when a sodium phosphate solution was used as the liquid phase. nih.gov

In Vitro Bioactivity Assessment and Apatite Formation

The in vitro bioactivity of a material refers to its ability to form a bone-like apatite layer on its surface when immersed in a fluid that mimics the inorganic composition of human blood plasma, known as simulated body fluid (SBF). mdpi.comfrontiersin.org This apatite-forming ability is considered a prerequisite for a material to bond to living bone tissue. frontiersin.org For TTCP-based materials, this process involves the dissolution of the original cement components and the subsequent precipitation of a new, biologically active apatite layer. nih.gov

When TTCP-based materials are soaked in SBF, they induce the formation of a layer of carbonated hydroxyapatite (CHA), which is chemically and structurally similar to the mineral phase of natural bone. nih.gov The process begins with the surface dissolution of the TTCP, which releases calcium and phosphate ions into the SBF. This increases the local supersaturation of the fluid with respect to apatite, triggering nucleation. mdpi.com

Initially, an amorphous calcium phosphate (ACP) precursor may form, which then transforms into a more stable crystalline apatite. mdpi.com The resulting layer is typically composed of nano-sized, needle-like or plate-like crystals. frontiersin.org Studies have shown that after several days of immersion in SBF, the surface of TTCP-containing cements can be fully covered by a dense layer of this newly formed apatite. nih.govnih.gov The incorporation of carbonate ions from the SBF into the apatite structure is a key feature that mimics natural biomineralization. researchgate.net

The release of ions is the fundamental driving force for the biomineralization process on the surface of TTCP-based materials. The dissolution of TTCP is a hydrolytic process that consumes protons and releases calcium (Ca²⁺), phosphate (PO₄³⁻), and hydroxyl (OH⁻) ions. This leads to two critical changes in the fluid at the material's interface:

Increase in Ion Concentration: The local concentrations of Ca²⁺ and PO₄³⁻ rise, creating a supersaturated state necessary for apatite precipitation. nih.govnih.gov

Increase in pH: The release of OH⁻ ions and consumption of H⁺ ions during hydrolysis increases the local pH. nih.gov Since the solubility of calcium phosphates decreases with increasing pH, this alkaline shift further promotes the precipitation of hydroxyapatite. mdpi.com

This dynamic process of ion exchange, dissolution, and reprecipitation transforms the original cement surface into a bioactive layer that can integrate with host bone tissue. nih.gov The availability of calcium and phosphate ions is essential for proper biomineralization. researchgate.nethenryford.comnih.gov

Interfacial Interactions with Extracellular Matrix Components and Biomolecules

The interface between a TTCP-based implant and the biological environment is a dynamic zone where interactions with extracellular matrix (ECM) components and other biomolecules dictate the material's integration. The ECM is the largest reservoir of calcium in animals and plays a crucial role in regulating cell behavior. nih.gov

In vitro studies co-culturing TTCP-based cements with osteogenic cells have shown direct interactions. Active osteoblastic cells can form three-dimensional, bone-like mineralized nodules in the periphery of the material. nih.gov Ultrastructural analysis reveals that the material surface is often circumscribed by an electron-dense structure, adjacent to either elongated cell processes or collagen fibrils. nih.gov This indicates that the mineralization of the newly formed collagenous matrix can occur directly on the cement surface, suggesting a strong potential for direct bone bonding. nih.gov

Proteins play a significant role in mediating these interactions. Phosphorylated proteins, such as collagen, have demonstrated the ability to nucleate and grow calcium phosphate crystals. nih.gov The adhesion of bone cells like osteoblasts is often mediated by proteins such as fibronectin and vitronectin. nih.gov Furthermore, studies incorporating collagen into calcium phosphate cements have shown that it can enhance cell adhesion and proliferation. researchgate.net These interactions are critical, as they create a favorable substrate for bone cells to attach, proliferate, and differentiate, ultimately leading to successful tissue regeneration.

Kinetics of Hydration and Setting Reactions in Calcium Phosphate Formulations

The setting reaction is often described as having near-zero order kinetics, proceeding at a near-constant rate for a period. nist.gov The process can be divided into several stages: an initial start, an induction period, followed by acceleration, deceleration, and termination phases. researchgate.net The hardening and strength development of the cement are directly correlated with the extent of the reaction and the formation of an interlocking network of hydroxyapatite crystals. researchgate.netnih.gov

Several factors influence the kinetics of these reactions:

Liquid Phase Composition: Using a phosphate solution instead of pure water can accelerate the setting time by increasing the availability of phosphate ions. nih.govnih.gov For example, a TTCP-DCPD cement hardened in 14 minutes with water but only 6 minutes with a sodium phosphate solution. nih.gov

Particle Size: Decreasing the particle size of the reactants, particularly TTCP, increases the surface area available for dissolution and markedly accelerates the reaction. researchgate.net

Temperature: An increase in ambient temperature generally shortens the setting time by increasing the rate of chemical reactions. precast.orgresearchgate.net

Liquid-to-Powder (L/P) Ratio: A lower L/P ratio (a thicker paste) generally leads to higher final strength but may affect handling. nist.gov

Presence of Seeds: Introducing hydroxyapatite crystals as seeds can shorten the induction period by reducing the activation energy for heterogeneous nucleation. researchgate.net

The table below provides examples of setting times and compressive strengths for different TTCP-based cement formulations found in the literature.

| Cement Composition | Liquid Phase | Setting Time (minutes) | Compressive Strength (MPa) after 7 days |

| TTCP/Monetite | 2% NaH₂PO₄ | ~5 | 40 ± 4 |

| TTCP/Monetite + 5% CSH | 2% NaH₂PO₄ | ~5 | 31 ± 1.8 |

| TTCP/Monetite + 15% CSH | 2% NaH₂PO₄ | ~5 | 15 ± 3 |

| TTCP/DCPD | Water | 14 | 47.6 ± 2.4 (at 5 MPa pressure) |

| TTCP/DCPD | 0.25 M Sodium Phosphate | 6 | 41.5 ± 2.3 (at 5 MPa pressure) |

This table is generated from data reported in scientific literature. nih.govnih.gov CSH refers to Calcium Sulfate Hemihydrate. Compressive strength for TTCP/DCPD was measured after 24 hours.

Tetracalcium Phosphate in Advanced Biomaterial Systems Research

Self-Setting Calcium Phosphate (B84403) Cements (CPCs) incorporating Tetracalcium Phosphate

Self-setting calcium phosphate cements (CPCs) are paste-like materials that harden in situ to form a solid, biocompatible scaffold. TTCP is a key ingredient in many CPC formulations due to its ability to react with acidic calcium phosphates to form hydroxyapatite (B223615), the main mineral component of bone.

Formulation Rationale and Reactant Ratios (e.g., Tetracalcium Phosphate/Dicalcium Phosphate Anhydrous systems)

The most common CPC formulations involving TTCP utilize an acid-base reaction with an acidic calcium phosphate, such as dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD). pocketdentistry.comsapub.org The rationale behind this is to create a cement that sets at a physiologically relevant pH and temperature, and whose final product is a bone-like apatite. pocketdentistry.com

The molar ratio of the reactants is a critical factor that influences the setting time, mechanical strength, and the final composition of the set cement. nih.govnist.govnist.gov An equimolar mixture of TTCP and DCPA is often used, as it is designed to form stoichiometric hydroxyapatite (HA). pocketdentistry.comnih.govnist.govnist.gov However, studies have investigated a range of TTCP/DCPA molar ratios, from 0.25 to 2.00, to understand the impact on the cement's properties. nih.govnist.govnist.gov

| Reactant System | Molar Ratio (TTCP/DCPA) | Key Findings |

| TTCP/DCPA | 1:1 (Equimolar) | Initially forms calcium-deficient hydroxyapatite (d-HAP) which gradually transforms into stoichiometric HA. nih.govnist.govnist.gov This ratio is associated with the highest mechanical strength. nih.govnist.gov |

| TTCP/DCPA | > 1 (Excess TTCP) | Stoichiometric HA is formed from the initial stages of the reaction. nih.govnist.govnist.gov |

| TTCP/DCPA | < 1 (Excess DCPA) | The maturation to stoichiometric HA is slower. nih.govnist.govnist.gov Mechanical strength decreases as the ratio deviates from 1.00. nist.gov |

The liquid phase of the cement also plays a crucial role. While water can be used, solutions containing phosphate ions can significantly accelerate the setting reaction. elsevierpure.com For instance, a phosphate concentration of 0.25 mol/l or higher in the liquid phase can reduce the setting time of a TTCP-DCPA cement from 30 minutes to just 5 minutes. elsevierpure.com

Setting Reaction Mechanisms and In Situ Phase Conversion within Cement Matrices

The setting of TTCP-based CPCs is a dissolution-precipitation reaction. pocketdentistry.com When the TTCP and DCPA powders are mixed with an aqueous solution, the more soluble component, TTCP, dissolves in the acidic environment created by the dissolving DCPA. nih.gov This dissolution releases calcium and phosphate ions into the solution. nih.gov

These ions then precipitate as a new phase, primarily on the surface of the DCPA particles, to form apatite crystals. nih.gov The growth of these apatite crystals creates a network that interlocks the unreacted particles, leading to the hardening of the cement. nih.gov

The in situ phase conversion process can be summarized as follows:

Initial Dissolution: TTCP and DCPA dissolve in the liquid phase.

Supersaturation: The solution becomes supersaturated with respect to hydroxyapatite.

Nucleation and Growth: Apatite crystals nucleate and grow, primarily on the surface of DCPA particles. nih.gov

Interlocking and Hardening: The growing apatite crystals form an entangled network, leading to the setting of the cement. nih.gov

The final product of the setting reaction is typically a calcium-deficient hydroxyapatite, which is structurally and chemically similar to the mineral phase of bone. nist.govnist.govnih.gov Over time, this calcium-deficient apatite can mature into a more stoichiometric hydroxyapatite. nih.govnist.govnist.gov

Microstructural Evolution and Porosity Development in Hardened Cements

The microstructure of the hardened cement is characterized by unreacted core particles embedded in a matrix of newly formed, nanocrystalline apatite crystals. dtic.mil The morphology of these apatite crystals is often described as needle-like or plate-like. researchgate.net

Porosity is an inherent and important feature of CPCs, as it allows for fluid transport, cell infiltration, and tissue ingrowth. The porosity of the hardened cement is influenced by several factors, including the powder-to-liquid ratio, the particle size of the reactants, and the presence of porogens (pore-forming agents). upc.edu

The development of porosity occurs as the apatite crystals grow and form a network, leaving interconnected voids between them. The size and distribution of these pores are critical for the biological performance of the cement. Macroporosity (pores > 100 µm) is generally considered necessary for bone tissue ingrowth and vascularization.

Composite Materials and Hybrid Systems Utilizing Tetracalcium Phosphate

To enhance the mechanical properties and control the degradation rate of TTCP-based materials, they are often combined with biodegradable polymers to create composite scaffolds.

Integration with Biodegradable Polymers (e.g., Polycaprolactone, Chitosan, Silk Fibroin)

Polycaprolactone (PCL): PCL is a biocompatible and biodegradable polyester (B1180765) known for its good mechanical properties and slow degradation rate. nih.gov Incorporating TTCP into a PCL matrix can improve the scaffold's mechanical strength and bioactivity. nih.gov Studies have shown that the addition of TTCP to PCL scaffolds significantly enhances their tensile and flexural strength. nih.gov

Chitosan: Chitosan is a natural polysaccharide derived from chitin (B13524) that is biodegradable and biocompatible. nih.govscirp.orgnist.gov CPC-chitosan composites are more stable in aqueous environments than conventional CPCs and can form a non-rigid, elastomeric matrix. nih.govnist.gov Chitosan does not interfere with the conversion of the CPC components to hydroxyapatite. nih.govnist.gov

Silk Fibroin: Silk fibroin is a protein-based biomaterial with excellent biocompatibility and tunable degradation rates. researchgate.net It has been used to reinforce CPCs, improving their mechanical properties. researchgate.net

Mechanistic Impact on Scaffold Properties (e.g., mechanical reinforcement, degradation kinetics regulation)

The integration of TTCP into polymer matrices has a significant impact on the resulting scaffold's properties.

Mechanical Reinforcement: The addition of rigid TTCP particles into a polymer matrix acts as a reinforcing filler, improving the mechanical properties of the composite. For instance, the tensile strength of a PCL scaffold can be significantly increased with the addition of TTCP. nih.gov

| Polymer Matrix | TTCP Content | Effect on Mechanical Properties |

| Polycaprolactone (PCL) | 20% | Tensile strength increased to 15.2 MPa (2.9 times that of pure PCL). nih.gov |

| Polycaprolactone (PCL) | 15% | Achieved the best flexural strength (4.7 MPa). nih.gov |

| Chitosan | Varied | Resulted in a more flexible composite with a lower flexural modulus compared to pure CPC, but with improved stability in water. nih.govnist.gov |

Degradation Kinetics Regulation: The degradation of the composite scaffold is influenced by both the polymer and the ceramic components. The dissolution of TTCP and its conversion to hydroxyapatite can influence the local pH, which in turn can affect the degradation rate of the polymer. nih.gov For example, the basic nature of TTCP can help to neutralize the acidic degradation byproducts of some polyesters, such as PCL. nih.gov

Furthermore, the degradation of the polymer matrix exposes the TTCP particles, allowing them to react and contribute to bone regeneration. This interplay between the degradation of the polymer and the reactivity of the TTCP allows for a controlled release of ions and a gradual transfer of load to the newly forming tissue.

Bioactivity Induction and Cell Adhesion in Composite Scaffolds

Tetracalcium phosphate (TTCP) is a critical component in composite scaffolds, prized for its ability to induce bioactivity and enhance cell adhesion, which are fundamental for successful bone tissue engineering. When integrated into biodegradable polymer matrices, TTCP significantly boosts the scaffold's capacity to interact with and support the growth of bone tissue. This is largely attributed to its osteoconductive nature and its ability to facilitate the formation of a hydroxyapatite (HA) layer, the primary mineral constituent of bone, upon interaction with physiological fluids.

The incorporation of TTCP into composite scaffolds accelerates the formation of this crucial bone-like apatite layer on the material's surface when it is exposed to a simulated body fluid (SBF). This process is a key indicator of a material's in vitro bioactivity. For instance, the alkaline environment created by the dissolution of TTCP is beneficial for cell adhesion and bone formation. During implantation, the surface of a TTCP-containing scaffold exhibits a negative charge, which attracts calcium ions from the surrounding fluid to form an amorphous calcium phosphate layer. This layer then attracts phosphate ions, leading to the formation and precipitation of a stable, bone-like apatite layer. This layer is instrumental in promoting the attachment, spreading, and proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix.

Research across various composite systems has consistently demonstrated the positive impact of TTCP on cellular response. In scaffolds made from polylactic acid (PLA), the inclusion of TTCP creates a local calcium-rich microenvironment that not only rapidly induces apatite formation but also supports good adhesion, stretching, and proliferation of MC3T3-E1 cells. Similarly, composite scaffolds fabricated from poly(propylene carbonate) and TTCP nanoparticles have been shown to promote the adhesion and proliferation of bone marrow-derived stem cells (BMSCs). Furthermore, studies with TTCP-containing dermal scaffolds have indicated enhanced cell migration and wound closure.

The table below summarizes key research findings on the influence of TTCP on the bioactive properties of various composite scaffolds.

| Polymer Matrix | Key Research Findings on Bioactivity and Cell Adhesion |

| Polylactic acid (PLA) | The dissolution of tetracalcium phosphate creates a local calcium-rich environment, which rapidly induces apatite formation and confers bioactivity to the scaffolds. This results in good cell adhesion, stretching, and proliferation of MC3T3-E1 cells. |

| Poly(propylene carbonate) (PPC) | Composite scaffolds with l-lactide-grafted tetracalcium phosphate promoted the adhesion and proliferation of bone marrow-derived stem cells (BMSCs). |

| Chitosan-Gelatin | Coating a porous 3D chitosan-gelatin scaffold with a tetracalcium phosphate/dicalcium phosphate slurry resulted in a nanocomposite with improved bioactivity and osteoconductivity. |

| Hydroxyethyl cellulose/hyaluronic acid/gelatin | Scaffolds containing TTCP demonstrated enhanced cell migration and achieved 100% wound closure in scratch assays after 24 hours. |

Surface Modification and Coatings with Tetracalcium Phosphate for Implant Substrates

The modification of implant surfaces with tetracalcium phosphate (TTCP) coatings is a pivotal strategy for enhancing the biological performance of otherwise bioinert materials, such as titanium and its alloys. These coatings serve as a bioactive interface that promotes direct bonding with bone tissue, a process known as osseointegration, which is critical for the long-term stability and success of the implant.

The primary function of a TTCP coating is to stimulate a favorable biological response at the implant-bone interface. Upon exposure to physiological fluids, the TTCP layer undergoes partial dissolution, releasing calcium and phosphate ions. This localized increase in ion concentration leads to the supersaturation and subsequent precipitation of a biological apatite layer. This newly formed layer is chemically and structurally similar to the mineral phase of natural bone, thereby providing an ideal substrate for the attachment, proliferation, and differentiation of bone-forming cells. This process effectively transforms the inert metallic surface into a bioactive one that can chemically integrate with the host bone.

Deposition Techniques (e.g., Plasma Spraying, Pulsed Laser Deposition)

A variety of techniques are utilized to apply tetracalcium phosphate coatings onto implant substrates, with plasma spraying and pulsed laser deposition being among the most prominent.

Plasma Spraying: This is a widely used industrial method for coating metallic implants. In this process, TTCP powder is introduced into a high-temperature plasma jet, where it melts and is propelled onto the substrate surface. The molten droplets then rapidly cool and solidify, forming a coating. A significant advantage of plasma spraying is its efficiency in producing relatively thick coatings on large and complex-shaped implants. However, the high temperatures involved can sometimes cause the decomposition of hydroxyapatite into other phases, including tetracalcium phosphate, tricalcium phosphate, and calcium oxide, which can influence the coating's solubility and biological response.

Pulsed Laser Deposition (PLD): PLD is a physical vapor deposition technique that employs a high-energy laser beam to ablate a target material (TTCP) within a vacuum chamber. The ablated material forms a plasma plume that deposits as a thin film onto the implant substrate. PLD offers precise control over the coating's thickness, composition, and crystallinity. It is particularly advantageous for producing pure, crystalline, and highly adherent calcium phosphate coatings. The deposition of different calcium phosphate phases, including TTCP and hydroxyapatite, can be controlled by adjusting parameters such as the substrate temperature and the composition of the background gas.

A comparative overview of these deposition techniques is presented below.

| Deposition Technique | Principle of Operation | Key Advantages |

| Plasma Spraying | TTCP powder is melted in a plasma jet and sprayed onto the substrate. | Efficient for coating large and complex shapes; well-established industrial process. |

| Pulsed Laser Deposition (PLD) | A high-power laser ablates a TTCP target, and the resulting plasma deposits as a thin film on the substrate. | Precise control over film thickness and stoichiometry; can produce highly crystalline and pure coatings. |

Interfacial Reaction Layers and Apatite Formation on Implant Surfaces

The success of a tetracalcium phosphate-coated implant is intrinsically linked to the formation of an interfacial reaction layer and the subsequent development of bone-like apatite on its surface. Once implanted, the coating immediately interacts with the surrounding physiological fluids, initiating a cascade of chemical and biological events.

The initial step is the partial dissolution of the calcium phosphate coating, which releases calcium and phosphate ions into the local environment. This leads to a state of supersaturation with respect to biological apatite, triggering its precipitation onto the implant surface. This newly formed apatite layer is not merely a passive surface but a dynamic interface that actively participates in the bone healing process. It provides a favorable substrate for the adsorption of proteins and the attachment of osteogenic cells.

Following these initial chemical reactions, a series of biological events unfolds, including the attachment, proliferation, and differentiation of bone cells. These cells then begin to produce an extracellular matrix, which is a complex network of macromolecules and minerals that provides structural and biochemical support to the surrounding cells, ultimately leading to the formation of new bone tissue that is directly bonded to the implant surface.

Additive Manufacturing of Tetracalcium Phosphate-Based Structures

Additive manufacturing, commonly known as 3D printing, has revolutionized the field of bone tissue engineering by enabling the fabrication of scaffolds with intricate and patient-specific architectures. Tetracalcium phosphate is a highly suitable material for these advanced manufacturing techniques due to its inherent biocompatibility and osteoconductivity. The ability to create custom-designed scaffolds that mimic the hierarchical structure of natural bone offers unprecedented opportunities for personalized regenerative medicine.

A key advantage of additive manufacturing is the precise control it offers over the scaffold's macro- and micro-architecture, which is crucial for its biological functionality. This includes the ability to design interconnected porous networks that are essential for cell infiltration, nutrient and oxygen supply, and the removal of metabolic waste. By tailoring the scaffold's design, it is possible to optimize both its mechanical properties to match the surrounding bone and its biological performance to promote efficient tissue regeneration.

3D Printing Methodologies (e.g., Binder Jetting, Selective Laser Sintering) for Scaffold Fabrication

Several additive manufacturing techniques have been successfully employed to fabricate tetracalcium phosphate-based scaffolds, including binder jetting and selective laser sintering.

Binder Jetting: This method involves the selective deposition of a liquid binder onto a bed of TTCP powder. The binder joins the powder particles together in a layer-by-layer fashion to create the desired three-dimensional object. Following the printing process, a post-processing step, such as sintering, is typically required to enhance the mechanical strength of the scaffold. Binder jetting is a versatile technique that can be used with a variety of materials and is noted for its high build speed and the fact that it does not require support structures for overhanging features.

Selective Laser Sintering (SLS): In SLS, a high-power laser is used to selectively fuse or sinter TTCP powder particles together. The laser beam scans across the powder bed according to a digital model, creating the scaffold layer by layer. SLS is capable of producing scaffolds with good mechanical properties and high resolution. A critical aspect of SLS is the precise control of laser power, as it directly influences the degree of particle fusion, the resulting microstructure, and consequently, the mechanical properties of the final scaffold.

The table below provides a summary of these 3D printing methodologies for TTCP scaffold fabrication.

| 3D Printing Methodology | Description | Key Characteristics |

| Binder Jetting | A liquid binding agent is selectively jetted onto a powder bed to form the scaffold. | High build speed, no need for support structures, suitable for a wide range of materials. |

| Selective Laser Sintering (SLS) | A laser beam selectively fuses powder particles together to build the scaffold layer by layer. | Produces scaffolds with good mechanical properties and allows for the creation of complex geometries. |

Precision Control of Macro- and Micro-architecture in Printed Constructs

Micro-architecture: This refers to the finer details of the scaffold, such as the surface topography of the printed struts and the presence of smaller pores (microporosity) within the material itself. The micro-architecture has a profound influence on cell behavior, including attachment, migration, and differentiation. The inherent microporosity resulting from the sintering of powder particles can enhance the scaffold's surface area, which in turn can promote protein adsorption and ion exchange, further contributing to its bioactivity. The combination of both micro- and macroporosity has been shown to facilitate the formation of new bone.

By strategically designing both the macro- and micro-architecture, it is possible to create scaffolds with optimized mechanical integrity and biological functionality, paving the way for more effective and predictable bone regeneration outcomes.

Degradation and Resorption Pathways of Tetracalcium Phosphate Based Biomaterials

Chemical Dissolution Mechanisms in Aqueous and Simulated Physiological Environments

The chemical dissolution of tetracalcium phosphate (B84403) is a critical first step in its degradation profile. As the most basic of the calcium phosphate phases, TTCP is metastable and hydrolyzes to hydroxyapatite (B223615) (HAP) and calcium hydroxide (B78521) in aqueous solutions. researchgate.net This dissolution is heavily influenced by the local pH of the environment. elsevier.es Acidic conditions, such as those created in the microenvironment by bone-resorbing cells like osteoclasts, significantly accelerate the dissolution of calcium phosphates. mdpi.comscispace.com

Studies using simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma, demonstrate this pH-dependent behavior. acs.orgmdpi.com In vitro experiments have shown that while hydroxyapatite might be stable at a pH above 5.2, it begins to dissolve at a pH of 5.0. mrs-j.org In contrast, more soluble phases like β-tricalcium phosphate (β-TCP) can dissolve at a higher pH of 6.0. mrs-j.org The degradation of CaP coatings, including TTCP, has been demonstrated in buffered solutions. scispace.com Research has shown that in SBF, TTCP-based cements convert to a carbonated apatite. rsc.org This transformation is part of a dissolution-reprecipitation mechanism that governs the material's interaction with physiological fluids. acs.org The solubility of the implanted material is a key factor affecting this dissolution process. nih.gov

Cell-Mediated Biodegradation Processes

Cellular activity is a dominant force in the resorption of calcium phosphate biomaterials, including those based on TTCP. elsevier.es Various cell types, including monocytes, macrophages, fibroblasts, osteoblasts, and osteoclasts, are involved in the degradation process through phagocytic or acidic mechanisms. mdpi.comum.es The process often begins with the material disintegrating and forming particles, which then triggers cell-mediated resorption via phagocytosis. nih.gov

Macrophages and osteoclasts are central to the active biodegradation of calcium phosphate ceramics. elsevier.esresearchgate.net Following implantation, monocytes and macrophages are among the first cells to arrive at the site and play a crucial role in biodegradation. mdpi.comnih.gov These cells, along with multinucleated giant cells (formed by the fusion of macrophages), are particularly active in the resorption of rapidly degrading cements. mdpi.comnih.gov They recognize and attach to CaP particles, becoming activated to endocytose (internalize) them. mdpi.comnih.gov

Osteoclasts, the body's primary bone-resorbing cells, are also progressively recruited to the implant site. um.es They are capable of degrading CaP ceramics using mechanisms similar to those used for natural bone. um.esnih.gov This involves creating an acidic microenvironment under the cell, which demineralizes the material, and then resorbing it. mdpi.comresearchgate.net In vitro studies have confirmed that osteoclasts can degrade various CaP ceramics, with the kinetics depending on the material's physicochemical characteristics. um.es Electron microscopy has revealed that osteoclast-mediated degradation occurs through simultaneous resorption and phagocytosis. nih.gov

Phagocytosis, or "cell eating," is a primary mechanism for the cellular resorption of calcium phosphate materials. elsevier.esresearchgate.net This process is not limited to macrophages and osteoclasts; other cells like fibroblasts and osteoblasts have also been shown to internalize CaP particles. mdpi.comum.esnih.gov Once internalized, the CaP crystals undergo dissolution within the acidic environment of intracellular vesicles called phagosomes. mdpi.comum.es

The cellular response is highly dependent on the size of the CaP particles. mdpi.comfrontiersin.org This size-dependent interaction is a critical aspect of the biodegradation process.

| Particle Size | Cellular Response Mechanism | Description | Source |

|---|---|---|---|

| < 10 µm | Phagocytosis by a single cell | Macrophages and osteoclasts can directly engulf small particles for intracellular digestion. | mdpi.comfrontiersin.org |

| 10 µm - 100 µm | Phagocytosis by fused cells | Macrophages fuse to form multinucleated giant cells to engulf medium-sized particles. | mdpi.comfrontiersin.org |

| > 100 µm | Extracellular degradation | For particles too large to be engulfed, macrophages and giant cells release enzymes and lower the pH of the microenvironment to break down the material externally. | mdpi.comfrontiersin.org |